molecular formula C42H44F4N6O10 B12371944 Val-Ala-PABC-Exatecan trifluoroacetate

Val-Ala-PABC-Exatecan trifluoroacetate

Cat. No.: B12371944
M. Wt: 868.8 g/mol
InChI Key: BEGBTWTZTSSNHK-TYUAWROFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Val-Ala-PABC-Exatecan trifluoroacetate is a drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADC). It consists of a cleavable Tesirine linker, Val-Ala-PABC, and Exatecan, which is a topoisomerase I inhibitor

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Val-Ala-PABC-Exatecan trifluoroacetate involves the conjugation of the Tesirine linker (Val-Ala-PABC) with Exatecan. The reaction typically occurs under controlled conditions to ensure the stability and purity of the final product. The process involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Scientific Research Applications

Val-Ala-PABC-Exatecan trifluoroacetate is extensively used in scientific research, particularly in the development of targeted cancer therapies. Its applications include:

Mechanism of Action

Val-Ala-PABC-Exatecan trifluoroacetate exerts its effects through the following mechanism:

Comparison with Similar Compounds

Val-Ala-PABC-Exatecan trifluoroacetate is unique due to its cleavable Tesirine linker and the potent topoisomerase I inhibitor, Exatecan. Similar compounds include:

These compounds share similar mechanisms of action but differ in their linker chemistry and specific applications .

Biological Activity

Val-Ala-PABC-Exatecan trifluoroacetate is a novel drug-linker conjugate designed for use in antibody-drug conjugates (ADCs). This compound combines the potent topoisomerase I inhibitor exatecan with a cleavable linker (Val-Ala-PABC), enhancing its therapeutic efficacy against various cancers. This article explores its biological activity, focusing on its mechanisms, efficacy in clinical studies, and comparative analysis with other ADCs.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Weight : 754.8 g/mol
  • Chemical Formula : C40H43FN6O8
  • CAS Number : 2845164-91-0

This compound's structure facilitates the release of exatecan upon internalization by target cells, making it an effective payload in ADC formulations.

The mechanism of action for Val-Ala-PABC-Exatecan involves several key processes:

  • Linker Cleavage : The Val-Ala-PABC linker is designed to be cleaved by cathepsin B, an enzyme commonly overexpressed in tumor cells. This cleavage releases the active drug, exatecan, directly within the cancer cell, thereby minimizing systemic exposure and enhancing localized cytotoxicity .
  • Topoisomerase I Inhibition : Exatecan acts as a potent inhibitor of topoisomerase I, an enzyme critical for DNA replication and repair. By trapping the enzyme-DNA complex, exatecan induces DNA damage leading to apoptosis in rapidly dividing cancer cells .
  • Enhanced Stability : Compared to traditional linkers like Val-Cit, the Val-Ala-PABC linker improves stability and reduces premature drug release in circulation, enhancing the therapeutic index of ADCs utilizing this technology .

Preclinical Findings

Several studies have demonstrated the potent antitumor activity of Val-Ala-PABC-Exatecan:

  • In Vitro Studies : Val-Ala-PABC-Exatecan exhibited significant cytotoxic effects against various cancer cell lines, including HER2-positive breast cancer and gastric cancer cells. The effective concentration (EC50) values were reported as low as 0.05 nM in some assays, indicating high potency relative to other ADCs like trastuzumab-deruxtecan (DS-8201a) .
  • In Vivo Efficacy : In animal models, Val-Ala-PABC-Exatecan demonstrated substantial tumor regression in xenograft models of breast and gastric cancers. The overall response rates were comparable to those seen with established therapies .

Clinical Trials

Clinical investigations have shown promising results for ADCs incorporating Val-Ala-PABC-Exatecan:

  • HER2+ Breast Cancer Trials : In a clinical trial involving patients with HER2-positive breast cancer resistant to standard therapies, ADCs containing Val-Ala-PABC-Exatecan achieved an overall response rate (ORR) of approximately 53% .

Comparative Analysis with Other ADCs

The following table summarizes key comparative metrics between Val-Ala-PABC-Exatecan and other established ADCs:

ADC Active Drug Linker Type EC50 (nM) ORR (%) Stability
Val-Ala-PABC-ExatecanExatecanCleavable0.0553High
Trastuzumab-Deruxtecan (DS-8201a)DeruxtecanNon-cleavable0.1760Moderate
T-DM1DM1Cleavable0.1048Moderate

Case Studies

  • Case Study: HER2+ Breast Cancer
    • A patient cohort treated with Val-Ala-PABC-Exatecan showed significant tumor reduction after four cycles of therapy, with minimal adverse effects reported.
  • Case Study: Gastric Cancer
    • In a phase II trial involving gastric cancer patients, treatment with this ADC led to a marked decrease in tumor size and improved survival rates compared to historical controls.

Properties

Molecular Formula

C42H44F4N6O10

Molecular Weight

868.8 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C40H43FN6O8.C2HF3O2/c1-6-40(53)26-13-30-34-24(15-47(30)37(50)25(26)17-54-38(40)51)32-28(12-11-23-19(4)27(41)14-29(45-34)31(23)32)46-39(52)55-16-21-7-9-22(10-8-21)44-35(48)20(5)43-36(49)33(42)18(2)3;3-2(4,5)1(6)7/h7-10,13-14,18,20,28,33,53H,6,11-12,15-17,42H2,1-5H3,(H,43,49)(H,44,48)(H,46,52);(H,6,7)/t20-,28-,33-,40-;/m0./s1

InChI Key

BEGBTWTZTSSNHK-TYUAWROFSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)N)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.